Atorvastatin Dehydro Lactone is an intermediate in the preparation of Atorvastatin and it’s derivatives.
Atorvastatin Dehydro Lactone
CAS No.: 442851-50-5
Cat. No.: VC0194399
Molecular Formula: C33H31FN2O3
Molecular Weight: 522.63
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 442851-50-5 |
---|---|
Molecular Formula | C33H31FN2O3 |
Molecular Weight | 522.63 |
IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide |
Standard InChI | InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1 |
SMILES | CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Appearance | Yellow Solid |
Melting Point | 80-85°C |
Chemical Structure and Properties
Physical and Chemical Properties
Atorvastatin Dehydro Lactone possesses distinct physical and chemical properties that differentiate it from atorvastatin and other related compounds. The compound is formally identified by its CAS number 442851-50-5 and has a molecular formula of C33H31FN2O3 . The molecular weight of the compound is 522.61 g/mol, making it a relatively large organic molecule with complex structural features . The compound contains a lactone ring, which is a cyclic ester that plays a crucial role in its chemical behavior and biological interactions.
Structural Features
The structure of Atorvastatin Dehydro Lactone includes several key functional groups and structural elements. As indicated by its name, it contains a dehydro lactone moiety, specifically a 3,6-dihydro-6-oxo-2H-pyran group with an (S) stereochemistry at the 2-position . The full IUPAC name of the compound is 5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide, which describes its complete molecular structure . The compound features a pyrrole core with multiple substituents, including a fluorophenyl group, two phenyl groups, and an isopropyl (propan-2-yl) group, arranged in a specific three-dimensional configuration that contributes to its biological activity and chemical behavior.
Table 1: Chemical and Physical Properties of Atorvastatin Dehydro Lactone
Synthesis Methods
Enzymatic Synthesis Approaches
Enzymatic methods offer alternative approaches for synthesizing lactones related to statin molecules. Research has demonstrated the use of a three-step enzymatic cascade for synthesizing δ-lactones with the same stereochemistry as statin side chains . This process employs 2-deoxyribose-5-phosphate aldolase (DERA) combined with alcohol dehydrogenase (ADH) and a cofactor regeneration system . The initial stage involves a double aldol reaction catalyzed by DERA to produce chiral lactone precursors from acetaldehyde, followed by ADH-catalyzed oxidation . This biocatalytic approach presents advantages in terms of stereoselectivity, though challenges remain regarding enzyme stability in the presence of high acetaldehyde concentrations .
Interconversion Mechanisms
Lactone-Hydroxy Acid Interconversion
Atorvastatin, like other statins, undergoes pH-dependent interconversion between its hydroxy acid and lactone forms. While Atorvastatin Dehydro Lactone has a distinct structure, understanding the base atorvastatin interconversion provides important context. Theoretical investigations using density functional theory (DFT) methods have explored the mechanisms of atorvastatin lactonization and hydrolysis . These studies reveal that under both mildly acidic and basic conditions, the lactone form of atorvastatin is less thermodynamically stable than its hydroxy acid form .
Pharmacokinetics and Metabolism
Effects of Diabetes on Metabolism
Research has indicated that diabetes mellitus might affect the clearance of atorvastatin lactone, potentially increasing the risk of statin-induced myotoxicity in diabetic patients . A population pharmacokinetic analysis in renal transplant recipients revealed that plasma concentrations of atorvastatin lactone were significantly higher than those of atorvastatin acid throughout a 24-hour sampling period in diabetic patients . The optimal population pharmacokinetic model for atorvastatin acid and lactone consisted of two-compartment and one-compartment models, respectively, with interconversion between the acid and lactone forms . These findings suggest that metabolic conditions, particularly diabetes, can significantly influence the pharmacokinetics of atorvastatin and potentially its dehydro lactone derivative.
Table 2: Interconversion Energy Parameters for Atorvastatin Lactone Forms
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume